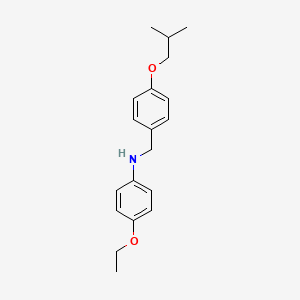

4-Ethoxy-N-(4-isobutoxybenzyl)aniline

Description

4-Ethoxy-N-(4-isobutoxybenzyl)aniline is a substituted aniline derivative featuring ethoxy and isobutoxy groups on the benzyl and aniline aromatic rings, respectively. Key attributes inferred from similar compounds include:

- Molecular weight: Estimated to exceed 280 g/mol, based on ethoxy analogs like 4-Ethoxy-N-(4-ethoxybenzyl)aniline (C17H21NO2, 271.35 g/mol) .

- Substituent effects: The ethoxy (–OCH2CH3) and isobutoxy (–OCH2CH(CH2)2) groups are electron-donating, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name |

4-ethoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-4-21-18-11-7-17(8-12-18)20-13-16-5-9-19(10-6-16)22-14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWPPFVJXUAPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Aniline Derivatives

Objective: Introduce the ethoxy group at the aromatic ring.

- Starting Material: Aniline or its derivatives with suitable protecting groups.

- Reagents: Ethyl halides (e.g., ethyl bromide or ethyl chloride), base such as potassium carbonate or sodium hydride.

- Solvent: Acetone or dimethylformamide (DMF).

-

- Dissolve the aniline derivative in anhydrous DMF.

- Add potassium carbonate to deprotonate the amino group.

- Introduce ethyl halide under reflux conditions.

- Stir the mixture to facilitate nucleophilic substitution, forming the ethoxy group.

Aniline + Ethyl bromide → 4-Ethoxyaniline

Notes: The reaction’s efficiency depends on temperature control and molar ratios, with reflux typically maintained at 80-100°C for several hours.

Benzylation to Attach the Isobutoxybenzyl Group

Objective: Attach the 4-isobutoxybenzyl moiety to the amino group of the ethoxy-substituted aniline.

- Starting Material: 4-Ethoxyaniline.

- Reagents: 4-Isobutoxybenzyl chloride or bromide.

- Base: Triethylamine or pyridine.

- Solvent: Dichloromethane (DCM) or acetonitrile.

-

- Dissolve 4-ethoxyaniline in DCM.

- Add triethylamine to neutralize the HCl formed.

- Slowly add 4-isobutoxybenzyl halide at 0°C.

- Allow the mixture to warm to room temperature and stir for several hours.

- Extract and purify via column chromatography.

4-Ethoxyaniline + 4-Isobutoxybenzyl chloride → 4-Ethoxy-N-(4-isobutoxybenzyl)aniline

Notes: The reaction's success hinges on controlling the addition rate and maintaining anhydrous conditions.

Alternative Route: Direct N-Alkylation Using Nucleophilic Substitution

Objective: Achieve N-alkylation of aniline derivatives directly with benzyl derivatives.

- Starting Material: Aniline derivative.

- Reagents: 4-Isobutoxybenzyl alcohol activated as a halide or via tosylate formation.

- Catalysts: Acidic or basic conditions, or use of phase-transfer catalysts.

-

- Convert 4-isobutoxybenzyl alcohol to its halide or tosylate.

- React with the amino group of the aniline derivative under reflux.

- Purify the product through recrystallization or chromatography.

4-Isobutoxybenzyl alcohol → 4-Isobutoxybenzyl chloride

Followed by:

Aniline + 4-Isobutoxybenzyl chloride → N-(4-isobutoxybenzyl)aniline

Notes: This method is advantageous when direct benzylation is challenging due to steric or electronic factors.

Research-Backed Synthesis: Catalytic and Microwave-Assisted Methods

Recent studies highlight the use of catalysis and microwave irradiation to improve yields and reduce reaction times:

- Catalytic N-Methylation: Using methylating agents such as methanol in the presence of catalysts (e.g., Ni/ZnAlOx) under controlled conditions to methylate amino groups selectively, which can be adapted for similar alkylations with benzyl groups.

- Microwave-Assisted Synthesis: Accelerates etherification and benzylation steps, offering cleaner reactions and higher yields.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Etherification | Aniline derivatives | Ethyl halides, base | Reflux, 80-100°C | Simple, high yield | Possible over-alkylation |

| Benzylation | 4-Ethoxyaniline + benzyl halides | Triethylamine | Room temp to reflux | Selective, high efficiency | Requires pure halides |

| Direct N-Alkylation | Aniline + benzyl alcohol derivatives | Halides or tosylates | Reflux, inert atmosphere | Versatile | Steric hindrance issues |

| Catalytic & Microwave | Aniline derivatives | Catalysts, microwave | 100-200°C, short time | Faster, cleaner | Equipment-dependent |

Research Findings and Considerations

- Selectivity: Protecting groups may be necessary to prevent undesired substitutions on the amino group during etherification or benzylation.

- Yield Optimization: Temperature control, reagent molar ratios, and choice of solvent significantly influence yields.

- Safety: Handling of halogenated reagents and catalysts requires proper safety protocols due to toxicity and environmental hazards.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(4-isobutoxybenzyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted aniline derivatives.

Scientific Research Applications

Biochemical Research

4-Ethoxy-N-(4-isobutoxybenzyl)aniline is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to interact with various biological molecules, making it a valuable asset in experimental setups aimed at understanding complex biological systems .

Pharmaceutical Development

This compound has potential applications in the pharmaceutical industry, particularly in drug discovery and development. Its derivatives may exhibit pharmacological properties that can be exploited to develop new therapeutic agents. Research into its efficacy and safety profiles is ongoing, with preliminary studies suggesting potential anti-inflammatory or analgesic properties.

Material Science

In material science, this compound may be investigated for its role in the synthesis of organic materials or polymers. The compound's functional groups can facilitate reactions that lead to the formation of novel materials with desirable properties for various applications, including coatings and adhesives.

Case Study 1: Proteomics Applications

A study explored the use of this compound in proteomics to identify protein targets involved in cellular signaling pathways. The compound was shown to selectively bind to specific proteins, allowing researchers to map out complex interactions within the cell .

Case Study 2: Drug Development

In a recent investigation, derivatives of this compound were synthesized and evaluated for their anti-inflammatory effects in animal models. Results indicated a significant reduction in inflammation markers, suggesting that this compound could lead to new anti-inflammatory drugs .

Summary Table of Applications

| Application Area | Description | Current Status |

|---|---|---|

| Biochemical Research | Used for studying protein interactions | Ongoing research |

| Pharmaceutical Development | Potential for new drug discovery | Preliminary findings |

| Material Science | Investigated for organic material synthesis | Experimental phase |

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(4-isobutoxybenzyl)aniline involves its interaction with specific molecular targets, such as the aldose reductase enzyme. By inhibiting this enzyme, the compound helps to prevent the conversion of glucose to sorbitol, a process that contributes to diabetic complications. The molecular pathways involved include the binding of the compound to the active site of the enzyme, thereby blocking its activity and reducing the formation of harmful by-products.

Comparison with Similar Compounds

Substituent Variations in Benzyl-Aniline Derivatives

Methoxy vs. Ethoxy Substituents

- 4-Methoxy-N-(4-methoxybenzyl)aniline (C15H17NO2, 243.31 g/mol ): Methoxy groups (–OCH3) are smaller and less lipophilic than ethoxy (–OCH2CH3). Lower molecular weight (243.31 g/mol vs. 271.35 g/mol for ethoxy analog ).

- 4-Ethoxy-N-(4-ethoxybenzyl)aniline (C17H21NO2, 271.35 g/mol ): Ethoxy groups enhance lipophilicity and molecular weight. Boiling point: 413.2°C at 760 mmHg; density: 1.1 g/cm³ .

Isobutoxy Substituent

- The isobutoxy group in 4-Ethoxy-N-(4-isobutoxybenzyl)aniline introduces branching, increasing steric hindrance and lipophilicity compared to linear alkoxy groups (e.g., methoxy, ethoxy). This may reduce solubility in polar solvents but improve compatibility with hydrophobic matrices.

Schiff Base Analogs

- 4-Butyl-N-(4-ethoxybenzylidene)aniline (C19H23NO, 281.39 g/mol ): Schiff base (imine) derivative with a conjugated system, enabling applications in coordination chemistry. Higher melting point inferred from ΔfusH = 27.09 kJ/mol . Reactivity differs due to the imine group (–C=N–), which participates in metal coordination and hydrolysis reactions.

N-(4-Methoxybenzylidene)-4-butylaniline (CAS 97402-82-9 ):

- Methoxy and butyl substituents balance electron-donating and hydrophobic effects.

- Structural rigidity from the imine group contrasts with the flexibility of the target compound’s amine linkage.

Fluorinated Derivatives

- Likely lower boiling point than non-fluorinated analogs due to reduced molecular weight. Enhanced metabolic stability in biological applications compared to non-halogenated derivatives.

Nitro and Cyano Derivatives

- 4-Methoxy-N-(4-nitrobenzyl)aniline : – Nitro group (–NO2) introduces strong electron-withdrawing effects, reducing basicity of the aniline nitrogen. – Potential for explosive or oxidative reactivity, contrasting with the electron-donating ethoxy/isobutoxy groups.

- 2-Benzyl-N-(4-cyanobenzyl)aniline (from imine condensation ): – Cyano group (–CN) enhances polarity and reactivity in nucleophilic additions.

Molecular Weight and Boiling Points

Q & A

Q. What are the recommended methods for synthesizing 4-Ethoxy-N-(4-isobutoxybenzyl)aniline, and what key intermediates are involved?

A robust synthesis route involves Ullmann coupling or nucleophilic substitution. For example, intermediates like 4-isobutoxybenzylamine and 4-ethoxyaniline can be coupled using a copper(I) catalyst (e.g., CuI) in a polar aprotic solvent (e.g., DMSO) with a base (e.g., K₂CO₃). Reaction optimization may include temperature control (100–120°C) and prolonged reflux (24–48 h). Post-synthesis purification via column chromatography or recrystallization ensures high yields .

Q. How can X-ray crystallography determine the molecular structure of this compound, and what critical parameters should be considered?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters include:

- Crystal system : Monoclinic (e.g., space group P2₁/c) .

- Unit cell dimensions : a, b, c (Å), β angle, and V (ų) .

- Data collection : MoKα radiation (λ = 0.71069 Å) and refinement of hydrogen atoms in idealized positions . Validation metrics like R factors and electron density maps ensure accuracy .

Q. What analytical techniques are most effective for purity assessment and characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and absence of byproducts.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- HPLC : Paired with UV detection (λmax ~255 nm) to quantify purity ≥98% .

Q. How does the substitution pattern on the benzyl group affect solubility and chromatographic behavior?

Isobutoxy groups enhance lipophilicity compared to methoxy or ethoxy analogs, reducing aqueous solubility. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates derivatives. Adjusting mobile phase polarity or using ion-pair reagents optimizes retention times .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Combine experimental NMR data with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate chemical shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks. Discrepancies may arise from solvent effects or conformational flexibility in silico models .

Q. How do electronic configurations of substituents (ethoxy vs. isobutoxy) influence photophysical properties?

Ethoxy groups donate electron density via resonance, enhancing conjugation in the aniline core. Isobutoxy substituents introduce steric hindrance, potentially twisting the benzyl-aniline dihedral angle and altering UV-Vis absorption. Time-dependent DFT (TD-DFT) can model excited-state transitions, while fluorescence spectroscopy quantifies quantum yields .

Q. What methodologies study degradation pathways under photocatalytic conditions?

Use Box-Behnken experimental design to optimize factors like catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and light intensity. Analyze degradation products via LC-MS and monitor kinetics with pseudo-first-order models. Radical trapping experiments (e.g., using isopropanol for •OH) identify dominant degradation mechanisms .

Q. How do crystal packing and intermolecular interactions affect solid-state properties?

SCXRD reveals non-covalent interactions (e.g., C–H⋯π, van der Waals) that stabilize crystal lattices. Isobutoxy groups may induce steric packing defects, reducing melting points compared to linear alkoxy analogs. Hirshfeld surface analysis quantifies interaction contributions to mechanical stability .

Q. What computational models predict reactivity and stability under environmental conditions?

Molecular dynamics (MD) simulations assess stability in solvents or under thermal stress. Fukui indices derived from DFT identify electrophilic/nucleophilic sites for reaction prediction. Environmental persistence can be modeled using EPI Suite or SPARC .

Q. How can reaction conditions be optimized for high-yield synthesis?

Design of experiments (DoE) methodologies, such as response surface modeling, optimize parameters:

- Catalyst loading : 5–10 mol% CuI.

- Solvent : DMSO or DMF for solubility.

- Temperature : 100–120°C for 24–48 h.

Post-reaction quenching with ice water precipitates crude product, followed by silica gel chromatography (hexane/ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.